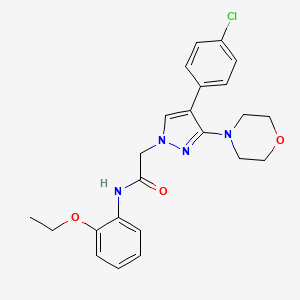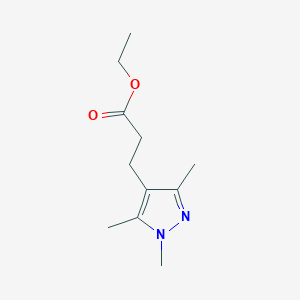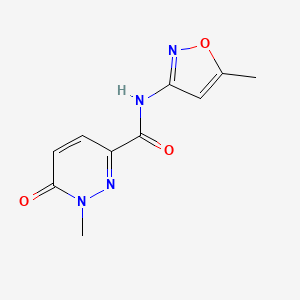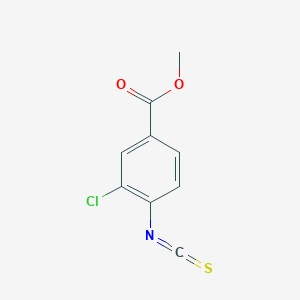
4-Methoxycarbonyl-2-chlorophenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxycarbonyl-2-chlorophenylisothiocyanate, also known as MTCI, is a chemical compound that has been widely used in scientific research. MTCI is a member of the isothiocyanate family, which has been shown to exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Applications De Recherche Scientifique
Catalyst Systems in Organic Synthesis
A catalyst system based on palladium complexes shows good activity for the methoxycarbonylation of activated aryl chlorides, such as 4-chloromethylbenzoate. This process is important for synthesizing various organic compounds, highlighting the role of 4-methoxycarbonyl derivatives in facilitating these reactions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Synthesis of Fused Quinolines and Quinolones
The compound 3-Methoxycarbonyl-4-keto-2,5-dihydrothiophene is a starting point for synthesizing a range of quinoline and quinolone fused dihydrothiophene dioxides. This demonstrates its utility in synthesizing complex organic structures, crucial in medicinal and material chemistry (White & Storr, 1996).
Photovoltaic Applications
4-Methoxycarbonyl derivatives are used in photovoltaic research, such as in the study of polythiophene derivatives in solar cells. This illustrates the potential of these compounds in renewable energy technologies (Güneş et al., 2008).
Organic Synthesis and Structural Analysis
4-Methoxycarbonyl-1,3-dithiole-2-thione has been synthesized and characterized, providing insights into the structural aspects of such compounds. This is vital for understanding the chemical behavior and potential applications in various fields (Darviche et al., 2007).
Synthesis of Electron Donor Materials for Solar Cells
4-Methoxycarbonyl derivatives are investigated as electron donors in bulk-heterojunction solar cells. These studies highlight the role of such compounds in improving the efficiency and performance of photovoltaic devices (Sun et al., 2006).
Propriétés
IUPAC Name |
methyl 3-chloro-4-isothiocyanatobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABURNPHEZMYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=C=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)

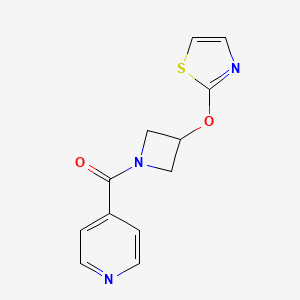
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
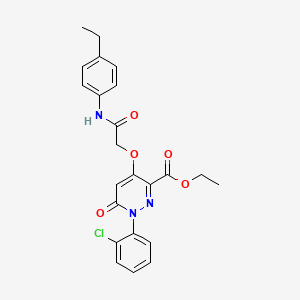
![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

